3,4-Bis(bromomethyl)pyridine hydrobromide
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Overview
Description
3,4-Bis(bromomethyl)pyridine hydrobromide is an organic compound with the molecular formula C7H7Br2N·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity due to the presence of bromomethyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that bromomethyl pyridines, in general, are often used as intermediates in organic synthesis, suggesting their targets could be a wide range of organic compounds .
Mode of Action
3,4-Bis(bromomethyl)pyridine hydrobromide is a substituted pyridine that can react with compounds like 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . This suggests that it can act as an alkylating agent, transferring its bromomethyl group to other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,4-dimethylpyridine. The process can be summarized as follows:
Bromination of 3,4-Dimethylpyridine: This step involves the reaction of 3,4-dimethylpyridine with bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the methyl groups.
Formation of Hydrobromide Salt: The resulting 3,4-bis(bromomethyl)pyridine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial reactors to handle larger quantities of 3,4-dimethylpyridine and bromine.
Purification and Crystallization: The crude product is purified through recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines, where the bromomethyl groups are replaced by nucleophiles.
Oxidation: Oxidation can lead to the formation of pyridine carboxylic acids.
Reduction: Reduction typically results in the formation of methylpyridines.
Scientific Research Applications
3,4-Bis(bromomethyl)pyridine hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but with only one bromomethyl group.
2,6-Bis(bromomethyl)pyridine: Another derivative with bromomethyl groups at different positions on the pyridine ring.
Uniqueness
3,4-Bis(bromomethyl)pyridine hydrobromide is unique due to the presence of two bromomethyl groups at the 3 and 4 positions of the pyridine ring. This structural feature enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,4-bis(bromomethyl)pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXULAXPLMTGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-21-3 |
Source
|
Record name | 3,4-bis(bromomethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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